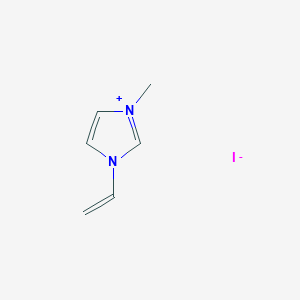
5-Bromo-3',5'-bis-O-benzoyl-2'-deoxy-2'-fluoro-beta-D-arabinouridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3’,5’-bis-O-benzoyl-2’-deoxy-2’-fluoro-beta-D-arabinouridine (CAS: 213136-12-0) is a synthetic nucleoside derivative. Its chemical formula is C₂₃H₁₈BrFN₂O₇, and it has a molar mass of approximately 533.3 g/mol . This compound combines the sugar moiety of arabinose with a fluorine-substituted uracil base.
Vorbereitungsmethoden
The synthetic routes for 5-Bromo-3’,5’-bis-O-benzoyl-2’-deoxy-2’-fluoro-beta-D-arabinouridine involve benzoylation and bromination of the corresponding precursor nucleoside. The reaction conditions and industrial production methods are proprietary, but research laboratories typically achieve the synthesis through multistep processes.
Analyse Chemischer Reaktionen
Benzoylation: The compound undergoes benzoylation at the 3’ and 5’ hydroxyl groups of the arabinose sugar. Benzoyl chloride or benzoyl anhydride is commonly used as the reagent.
Bromination: The bromination step introduces the bromine atom at the 5-position of the uracil base. N-bromosuccinimide (NBS) or other brominating agents are employed.
Major Products: The final product is 5-Bromo-3’,5’-bis-O-benzoyl-2’-deoxy-2’-fluoro-beta-D-arabinouridine, which exhibits enhanced stability and potential therapeutic properties.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity: Researchers investigate its antiviral potential due to its resemblance to natural nucleosides. It may inhibit viral replication by interfering with nucleic acid synthesis.
Cancer Therapy: The compound’s unique structure makes it a candidate for cancer treatment. It could target cancer cells selectively.
Chemical Biology: Scientists explore its role in probing RNA and DNA structures.
Pharmacology: Its pharmacokinetics and pharmacodynamics are subjects of study.
Wirkmechanismus
Inhibition of Nucleic Acid Synthesis: By incorporating into viral or cancerous DNA/RNA, it disrupts replication and transcription.
Activation of Apoptosis: It may induce programmed cell death pathways.
Vergleich Mit ähnlichen Verbindungen
Clofarabine: A related nucleoside analog used in leukemia treatment.
Gemcitabine: Another nucleoside analog with broad anticancer applications.
Eigenschaften
Molekularformel |
C23H18BrFN2O7 |
|---|---|
Molekulargewicht |
533.3 g/mol |
IUPAC-Name |
[3-benzoyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C23H18BrFN2O7/c24-15-11-27(23(31)26-19(15)28)20-17(25)18(34-22(30)14-9-5-2-6-10-14)16(33-20)12-32-21(29)13-7-3-1-4-8-13/h1-11,16-18,20H,12H2,(H,26,28,31) |
InChI-Schlüssel |
ZUEZUNSMNFNCLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C(=O)NC3=O)Br)F)OC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Azepine-1-carboxylic acid, 3-[(2-amino-6-chlorophenyl)amino]hexahydro-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B12103027.png)






![[5-acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-diacetyloxyphenyl)ethoxy]-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-diacetyloxyphenyl)prop-2-enoate](/img/structure/B12103079.png)
![N-{4-[(cyclopropylmethyl)amino]phenyl}acetamide](/img/structure/B12103084.png)




